

5-Amino-2-methylthiazole-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-methylthiazole-4-carboxylic acid

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An In-Depth Technical Guide to **5-Amino-2-methylthiazole-4-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Amino-2-methylthiazole-4-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core attributes, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identification and Structural Elucidation

5-Amino-2-methylthiazole-4-carboxylic acid belongs to the aminothiazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities. Precise identification is crucial, as functional group placement significantly impacts chemical properties and biological function.

While a specific CAS number for **5-Amino-2-methylthiazole-4-carboxylic acid** is not consistently reported across major databases, its esters are well-documented. For instance, the corresponding ethyl ester has the CAS number 31785-05-4[1]. It is critical to distinguish this compound from its isomers, which possess different substitution patterns and, consequently, different chemical behaviors.

Table 1: Isomer and Derivative Identification

Compound Name	CAS Number	Molecular Formula	Key Distinction
5-Amino-2-methylthiazole-4-carboxylic acid	Not Assigned	C ₅ H ₆ N ₂ O ₂ S	Target Compound
5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester	31785-05-4	C ₇ H ₁₀ N ₂ O ₂ S	Ethyl ester of the target compound[1]
2-Amino-5-methylthiazole-4-carboxylic acid	688064-14-4	C ₅ H ₆ N ₂ O ₂ S	Isomer with amino group at C2, methyl at C5[2]
2-Amino-4-methylthiazole-5-carboxylic acid	67899-00-7	C ₅ H ₆ N ₂ O ₂ S	Isomer with amino group at C2, methyl at C4[3][4]

Chemical Structure

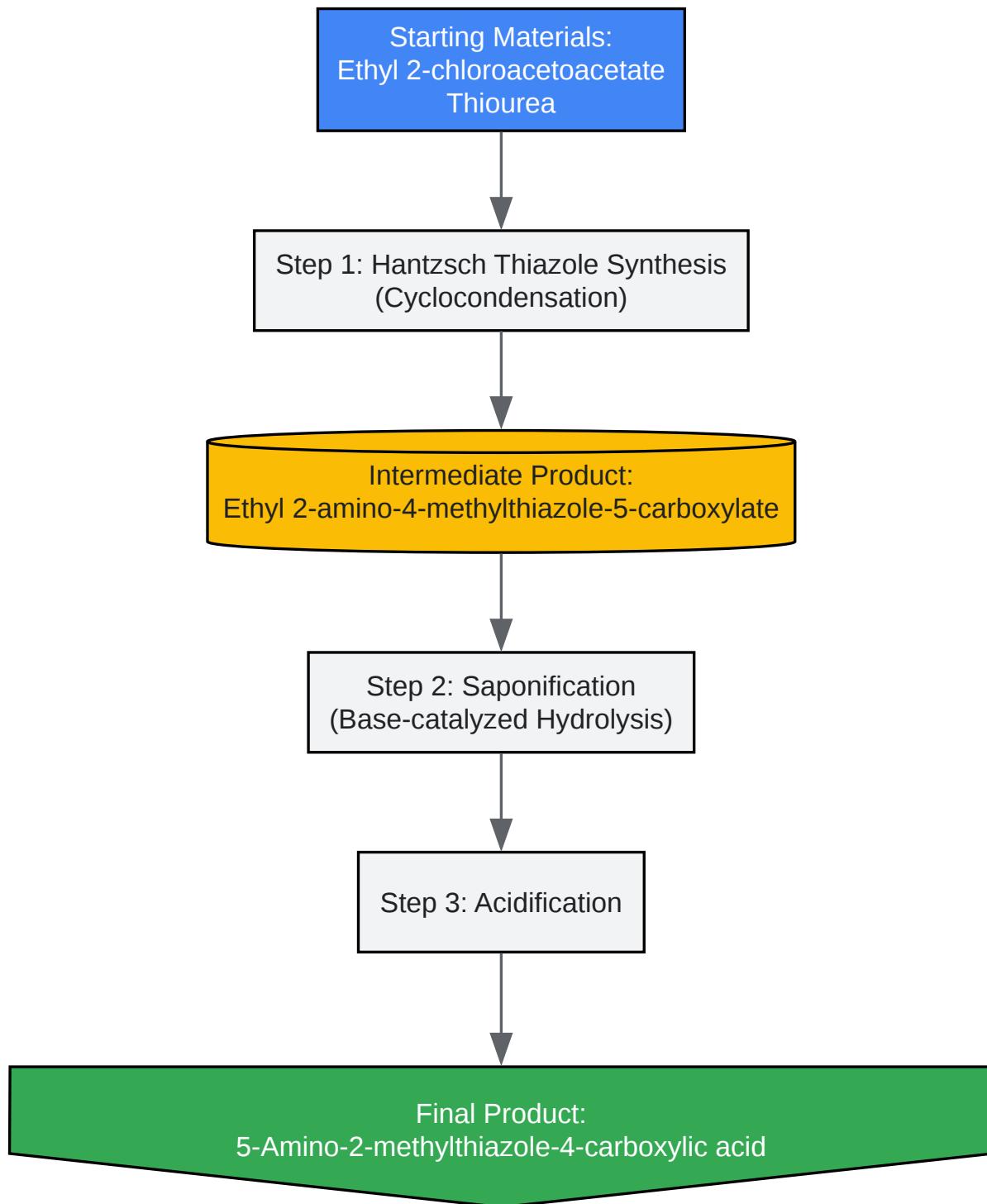
The foundational structure consists of a five-membered thiazole ring, which is characterized by the presence of both sulfur and nitrogen atoms. The specific arrangement for our target compound is detailed below.

Caption: Structure of **5-Amino-2-methylthiazole-4-carboxylic acid**.

Synthesis Protocol: A Mechanistic Approach

The synthesis of **5-Amino-2-methylthiazole-4-carboxylic acid** is typically achieved via a multi-step process, beginning with the formation of a substituted thiazole ester, followed by hydrolysis. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring system.

Workflow for Synthesis

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Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

This procedure is adapted from established methods for synthesizing related aminothiazole esters^{[5][6]}.

- Reaction Setup: To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in ethanol, add 2-methylthiourea (1.1 equivalents).
- Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the cyclocondensation reaction to proceed at an efficient rate.
- Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Part B: Hydrolysis to 5-Amino-2-methylthiazole-4-carboxylic acid

This is a standard saponification procedure, similar to general methods described in the literature for converting thiazole esters to their corresponding carboxylic acids^[7].

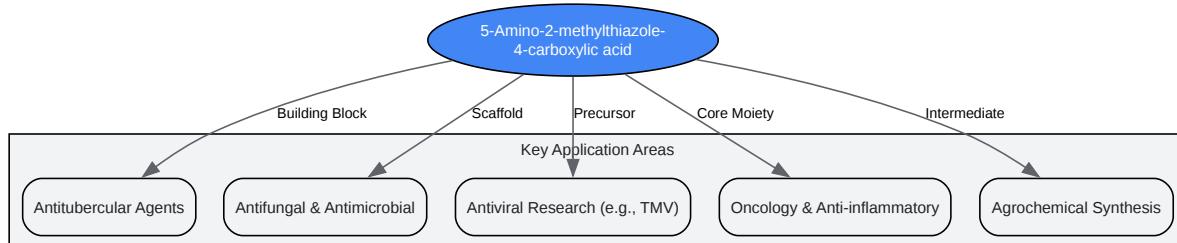
- Hydrolysis: Dissolve the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).
- Heating: Stir the solution at 50-60°C for 2-4 hours, or until TLC indicates the complete consumption of the starting material^[7]. The elevated temperature accelerates the hydrolysis of the ester.
- Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with 1 M hydrochloric acid (HCl) until the pH reaches approximately 3-4. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
- Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.

- Purification: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can be performed for further purification[7].

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and **5-Amino-2-methylthiazole-4-carboxylic acid** serves as a versatile precursor for a wide array of biologically active molecules.

- Antitubercular Agents: Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against *Mycobacterium tuberculosis* H37Rv[7][8]. This highlights the potential for developing novel therapeutics based on this core structure to combat tuberculosis.
- Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in various compounds exhibiting broad-spectrum antimicrobial and antifungal properties[4][9]. This compound can be used as a starting point to synthesize new agents for controlling fungal and bacterial infections.
- Antiviral Research: Research has indicated that certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives show good activity against the Tobacco Mosaic Virus (TMV), suggesting a potential for developing new antiviral agents for agricultural or even clinical applications[9].
- Anti-inflammatory and Anticancer Agents: The structural motif is present in various molecules investigated for their anti-inflammatory and anticancer properties[4]. Its ability to be readily functionalized allows for the creation of diverse libraries of compounds for screening against these disease targets.
- Agrochemicals: Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of agrochemicals, including pesticides and herbicides[4].



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Caption: Key research and development applications.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the title compound is scarce, properties can be inferred from its structure and data available for its close isomers and derivatives.

Table 2: Predicted Physicochemical Properties

Property	Value	Source/Basis
Molecular Formula	$C_5H_6N_2O_2S$	Based on structure
Molecular Weight	158.18 g/mol	Calculated from formula[3]
Form	Solid	Typical for this class of compounds[3]
Melting Point (°C)	166-170 (for isomer)	Data for 2-Amino-4-methylthiazole-5-carboxylic acid[3]
Storage Temperature	2-8°C	Recommended for related compounds to ensure stability[3][10]

Spectroscopic Signatures (Predicted)

- 1H NMR: The spectrum is expected to show a singlet for the methyl (CH_3) protons, a broad singlet for the amine (NH_2) protons which may exchange with D_2O , and a singlet for the carboxylic acid ($COOH$) proton at a downfield chemical shift.
- ^{13}C NMR: Distinct signals would be expected for the methyl carbon, the two sp^2 carbons of the thiazole ring, the carbonyl carbon of the carboxylic acid, and the carbon atoms attached to the amino and methyl groups. Data for a related bromo-derivative showed signals in the range of δ 12-166 ppm[7].
- FTIR (cm^{-1}): Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the carboxylic acid, and C=N and C=C stretching characteristic of the thiazole ring[7].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative. The following guidelines are based on safety data for structurally related aminothiazoles and should be followed diligently[11][12][13].

- Hazard Identification:

- May be harmful if swallowed[13].
- Can cause skin and serious eye irritation[12].
- May cause respiratory irritation[12].
- Considered very toxic to aquatic life with long-lasting effects[11][13].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[11][12].
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[11].
 - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended[12].
- Handling and Storage:
 - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[11][12].
 - Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at recommended temperatures (e.g., 2-8°C) and protect from sunlight[3][12].
 - Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases[12].
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[12].
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice[12].

- Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth[12].

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- To cite this document: BenchChem. [5-Amino-2-methylthiazole-4-carboxylic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603007#5-amino-2-methylthiazole-4-carboxylic-acid-cas-number-and-structure>]

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